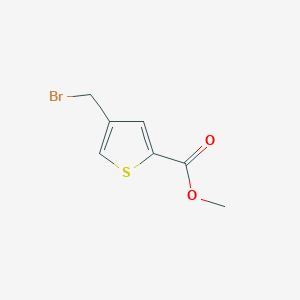

Methyl 4-(bromomethyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(bromomethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBMDMSLFAPOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573055 | |

| Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54796-51-9 | |

| Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-(bromomethyl)thiophene-2-carboxylate: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(bromomethyl)thiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the detailed elucidation of the free-radical bromination of Methyl 4-methylthiophene-2-carboxylate utilizing N-bromosuccinimide (NBS) and a radical initiator, a process commonly known as the Wohl-Ziegler reaction. This guide will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss critical parameters for reaction optimization and product purification. Additionally, safety considerations and modern synthetic alternatives are presented to equip researchers with a thorough understanding of this important synthetic transformation.

Introduction: The Significance of Thiophene Derivatives in Medicinal Chemistry

Thiophene-containing molecules are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them attractive scaffolds for drug design. This compound, in particular, serves as a versatile building block, enabling the introduction of the thiophene moiety into larger, more complex molecules through nucleophilic substitution at the bromomethyl group. Its application spans various therapeutic areas, highlighting the importance of robust and well-understood synthetic routes to this key intermediate.

Strategic Approach to Synthesis: The Wohl-Ziegler Bromination

The most direct and widely employed method for the synthesis of this compound is the selective bromination of the methyl group of Methyl 4-methylthiophene-2-carboxylate. The Wohl-Ziegler reaction is the method of choice for this transformation, as it allows for the specific bromination of allylic and benzylic positions, which includes the methyl group attached to the thiophene ring, without affecting the aromatic ring itself.[1]

The Underlying Mechanism: A Free-Radical Chain Reaction

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.[2] The key steps are:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation. This generates initiator radicals.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from the methyl group of Methyl 4-methylthiophene-2-carboxylate, forming a resonance-stabilized thienyl-methyl radical.

-

This radical then reacts with N-bromosuccinimide (NBS) to yield the desired product, this compound, and a succinimidyl radical.

-

The succinimidyl radical abstracts a bromine atom from another molecule of NBS to regenerate a bromine radical and form succinimide, which often precipitates out of the reaction mixture. A low concentration of bromine radicals is maintained throughout the reaction, which favors substitution over addition to the thiophene ring.[2]

-

-

Termination: The reaction is terminated by the combination of any two radical species.

dot graph Wohl_Ziegler_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} Wohl-Ziegler Bromination Mechanism

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for Wohl-Ziegler brominations of similar substrates. Researchers should adapt and optimize these conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Methyl 4-methylthiophene-2-carboxylate | 28686-90-0 | 156.20 | Starting material. |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Recrystallize from water if necessary. |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | Radical initiator. Handle with caution. |

| Carbon tetrachloride (CCl₄) | 56-23-5 | 153.82 | Anhydrous. Caution: Toxic and ozone-depleting. Consider alternative solvents like acetonitrile or trifluorotoluene.[3] |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | For workup and chromatography. |

| Saturated sodium bicarbonate solution | - | - | For workup. |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying. |

| Silica gel | 7631-86-9 | 60.08 | For column chromatography. |

Reaction Setup and Procedure

dot graph Experimental_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} Experimental Workflow for Synthesis

-

Reaction Assembly: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-methylthiophene-2-carboxylate (1.0 eq).

-

Reagent Addition: Add N-bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous carbon tetrachloride.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: Once the reaction is complete (typically after several hours, indicated by the disappearance of the starting material spot on TLC and the formation of a floating solid, succinimide), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel. A suitable eluent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased to achieve optimal separation.[4]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a characteristic singlet for the bromomethyl protons (CH₂Br) typically in the range of 4.5-5.0 ppm. The aromatic protons on the thiophene ring and the methyl ester protons will also be present in their expected regions.

-

¹³C NMR will show a peak for the bromomethyl carbon, in addition to the signals for the thiophene ring carbons and the ester carbonyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester and C-Br bond will be present.

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently upon heating. It should be stored in a cool place and handled with care.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent that is also an ozone-depleting substance. Its use should be minimized, and it must be handled in a fume hood with appropriate personal protective equipment. Safer alternatives such as acetonitrile or trifluorotoluene should be considered.[3]

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this synthesis.

Modern Synthetic Alternatives

While the Wohl-Ziegler reaction is a reliable method, recent advancements in photochemistry offer milder and more environmentally friendly alternatives. Visible-light-induced bromination of methylthiophenes has been reported, often utilizing a photocatalyst and a bromine source under milder conditions. These methods can offer improved selectivity and avoid the use of hazardous reagents like CCl₄.

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of Methyl 4-methylthiophene-2-carboxylate is a robust and well-established procedure. By understanding the underlying free-radical mechanism and carefully controlling the reaction parameters, researchers can efficiently produce this valuable synthetic intermediate. Adherence to safety protocols and consideration of modern, greener alternatives will further enhance the utility and sustainability of this important chemical transformation in the pursuit of novel therapeutic agents.

References

- CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate - Google P

-

Wohl–Ziegler reaction - Wikipedia. (URL: [Link])

- US4847386A - Process for preparing thiophene derivatives - Google P

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry - YouTube. (URL: [Link])

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. (URL: [Link])

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (URL: [Link])

-

Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... - ResearchGate. (URL: [Link])

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. (URL: [Link])

-

Wohl–Ziegler bromination - Grokipedia. (URL: [Link])

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: [Link])

-

Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands - The Royal Society of Chemistry. (URL: [Link])

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (URL: [Link])

-

Methyl thenoate | C6H6O2S | CID 79340 - PubChem - NIH. (URL: [Link])

-

(PDF) Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions - ResearchGate. (URL: [Link])

-

5 - Organic Syntheses Procedure. (URL: [Link])

-

Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to Methyl 4-(bromomethyl)thiophene-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Thiophene Scaffold and the Strategic Importance of Methyl 4-(bromomethyl)thiophene-2-carboxylate

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wide array of therapeutic agents.[1][2] Its structural and electronic similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[3] Thiophene-containing molecules have found success as anti-inflammatory, anticancer, antimicrobial, and antipsychotic drugs, solidifying the scaffold's importance in modern drug discovery pipelines.[1][4]

Within this valuable class of compounds, this compound (CAS No. 54796-51-9) emerges as a particularly strategic building block. This guide provides an in-depth technical overview of its chemical properties, synthesis, and reactivity, with a focus on its practical application for researchers, medicinal chemists, and drug development professionals. The molecule's bifunctional nature—featuring an electrophilic bromomethyl group poised for nucleophilic substitution and a methyl ester that can be further modified—makes it a versatile synthon for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key properties of this compound are summarized below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models, reflecting the nature of specialized chemical intermediates for which extensive literature may not be available.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54796-51-9 | [6] |

| Molecular Formula | C₇H₇BrO₂S | [5] |

| Molecular Weight | 235.10 g/mol | [4] |

| Appearance | Not specified (typically off-white to yellow solid) | - |

| Boiling Point | 304.6 ± 32.0 °C (Predicted) | |

| Density | 1.606 ± 0.06 g/cm³ (Predicted) | |

| XlogP | 2.3 (Predicted) | [5] |

| Storage Temperature | 2-8°C or -20°C (Freezer) | [6] |

Spectroscopic Characterization:

While experimentally verified spectra for this specific compound are not widely published in peer-reviewed literature, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the benzylic-type protons of the bromomethyl group, and the methyl ester protons. The thiophene protons would appear as singlets or doublets in the aromatic region (~7.0-8.0 ppm). The CH₂Br protons would present as a sharp singlet further downfield than a typical methyl group, likely in the range of 4.5-5.0 ppm. The methyl ester (OCH₃) protons would appear as a singlet around 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the carbonyl carbon of the ester (~160-165 ppm), the four unique carbons of the thiophene ring (~120-145 ppm), the methyl ester carbon (~52 ppm), and the bromomethyl carbon (~30-35 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 234 and 236.

Synthesis and Reactivity

The synthesis of this compound is most efficiently achieved via the radical bromination of its precursor, Methyl 4-methylthiophene-2-carboxylate. This reaction, a variation of the Wohl-Ziegler bromination, leverages the stability of the intermediate benzylic-type radical on the carbon adjacent to the thiophene ring.

Proposed Synthetic Protocol: Radical Bromination

This protocol is based on established methods for the benzylic bromination of substituted thiophenes.[7]

Reaction: Methyl 4-methylthiophene-2-carboxylate → this compound

-

Reagents and Setup:

-

Methyl 4-methylthiophene-2-carboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05-1.1 eq)

-

Radical initiator, e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02-0.05 eq)

-

Anhydrous solvent, e.g., Carbon Tetrachloride (CCl₄) or Chlorobenzene

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

-

Procedure:

-

Dissolve Methyl 4-methylthiophene-2-carboxylate in the chosen anhydrous solvent in the reaction flask.

-

Add N-Bromosuccinimide and the radical initiator to the solution.

-

Heat the reaction mixture to reflux (for CCl₄, ~77°C) under a nitrogen atmosphere. The reaction should be protected from light to minimize side reactions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash and a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Causality and Mechanism

The choice of NBS as the brominating agent is critical. NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture.[8][9] This low concentration favors the radical chain pathway over electrophilic addition to the thiophene ring, which would be a competing side reaction if a high concentration of Br₂ were used.[9] The radical initiator (AIBN or BPO) facilitates the initial formation of a bromine radical, which then propagates the chain reaction.

Caption: Radical Bromination Workflow with NBS.

Core Reactivity: A Versatile Electrophile

The primary site of reactivity for this compound is the benzylic-type carbon of the bromomethyl group. The bromide ion is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This Sₙ2 reactivity is the cornerstone of its utility as a building block.

Caption: Key Reactivity via Nucleophilic Substitution.

Common transformations include:

-

Ether synthesis: Reaction with alkoxides or phenoxides.

-

Amine synthesis: Reaction with primary or secondary amines.

-

Thioether synthesis: Reaction with thiolates.

-

Nitrile synthesis: Reaction with cyanide salts, extending the carbon chain.

-

Azide synthesis: Reaction with sodium azide, providing a precursor for amines (via reduction) or triazoles (via click chemistry).[10]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its ability to introduce a substituted thiophene-2-carboxylate moiety into a larger molecule. This is a common strategy for scaffold hopping or for probing structure-activity relationships (SAR).

Case Study: A Building Block for Bioactive Molecules

While direct examples citing this specific isomer are sparse, the application of closely related bromomethylthiophene derivatives is well-documented, providing a clear blueprint for its use. For instance, the synthesis of novel 2-(bromomethyl)-5-aryl-thiophene derivatives has been reported.[7] In that work, the bromomethyl group was preserved while the other side of the thiophene ring was functionalized via a Suzuki cross-coupling reaction. The resulting compounds were then evaluated for antithrombotic and haemolytic activities, demonstrating that such scaffolds can be readily incorporated into biologically relevant molecules.[7]

Furthermore, a visible-light-induced synthesis of a bromomethylthiophene derivative was a key step in an innovative synthesis of the clinical drug Relugolix , a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer and uterine fibroids.[11] This highlights the industrial relevance and high value of bromomethylthiophenes as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).

The ester group at the 2-position provides an additional handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drugs. Alternatively, it can be reduced to a primary alcohol. This dual functionality allows for the divergent synthesis of a library of compounds from a single, versatile starting material.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care. Based on data from similar brominated organic compounds, the following precautions are advised.[12][13]

-

Hazard Statements: Likely harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer at -20°C is recommended. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and organic synthesis. Its strategic placement of a reactive bromomethyl group and a modifiable methyl ester on the privileged thiophene scaffold makes it an ideal starting point for the synthesis of complex molecular targets. A solid understanding of its synthesis via radical bromination and its primary reactivity through nucleophilic substitution allows researchers to efficiently incorporate this valuable moiety into drug discovery programs, facilitating the development of novel therapeutics. As with all reactive intermediates, adherence to strict safety protocols is essential for its safe and effective use in the laboratory.

References

-

Jadhav, S. B., & Shingare, M. S. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(8), 923-944. Available at: [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-bromo-3-methylthiophene-2-carboxylate. Available at: [Link]

-

Song, W., et al. (2024). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 22, 4145-4152. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Thiophenes in Modern Chemistry: A Look at Methyl 4-Bromothiophene-2-carboxylate. Available at: [Link]

-

SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C7H7BrO2S). Available at: [Link]

-

ChemWhat. (n.d.). Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2. Available at: [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.3: Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

-

ACS Publications. (2024). Electrophilic and radical bromination of bromo derivatives via NBS. Available at: [Link]

-

Chemistry university. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available at: [Link]

-

Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

-

Asiri, A. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC Chemistry, 9(1), 22. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Methyl 4-bromothiophene-2-carboxylate(62224-16-2) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]

- 4. Methyl 4-bromo-3-methylthiophene-2-carboxylate | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. synzeal.com [synzeal.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Methyl 4-(bromomethyl)thiophene-2-carboxylate

This guide provides a comprehensive overview of Methyl 4-(bromomethyl)thiophene-2-carboxylate, a key heterocyclic building block for researchers and professionals in drug discovery and chemical synthesis. Due to the limited availability of specific safety data for this compound, this document synthesizes information from structurally related molecules to offer a robust guide to its safe handling, storage, and application.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene derivative. Thiophenes are an important class of heterocyclic compounds widely used in medicinal chemistry.[1] The presence of a reactive bromomethyl group and a carboxylate ester makes this compound a versatile intermediate for further chemical modifications.

While a definitive, universally recognized CAS number for this specific isomer has been challenging to establish, some chemical suppliers have associated it with CAS Number 54796-51-9 .[2] Researchers should exercise due diligence in verifying the identity of their materials. For comparison, a closely related isomer, Methyl 5-(bromomethyl)thiophene-2-carboxylate, is registered under CAS Number 108499-32-7.

A summary of its computed and expected physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | PubChemLite[3] |

| Molecular Weight | 235.10 g/mol | PubChemLite[3] |

| Appearance | Expected to be a solid or oil | Inferred from related compounds |

| SMILES | COC(=O)C1=CC(=CS1)CBr | PubChemLite[3] |

| InChIKey | KNBMDMSLFAPOSE-UHFFFAOYSA-N | PubChemLite[3] |

Synthesizing a Safety Profile

Hazard Identification and GHS Classification (Inferred)

Based on the known hazards of structurally similar compounds, this compound is anticipated to possess the following hazards. This inferred classification should be used for preliminary risk assessment, and all handling should be conducted by trained personnel in a controlled environment.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Thiophene and its derivatives often exhibit oral toxicity. |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Bromomethyl groups are known skin irritants and lachrymators.[4][5] |

| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | Lachrymatory nature of bromomethyl compounds.[4][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or dust of reactive organic compounds can irritate the respiratory tract.[6] |

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated reactivity and hazardous nature of this compound, stringent safety protocols must be followed.

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[5]

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

-

The workflow for handling reactive intermediates like this compound should always prioritize minimizing exposure.

Sources

- 1. femaflavor.org [femaflavor.org]

- 2. fishersci.fr [fishersci.fr]

- 3. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(bromomethyl)thiophene-2-carboxylate

Abstract

Methyl 4-(bromomethyl)thiophene-2-carboxylate is a substituted thiophene derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Its utility stems from the reactive bromomethyl group, which allows for facile derivatization, and the thiophene-2-carboxylate core, a common scaffold in pharmacologically active molecules. Unambiguous structural confirmation of this compound is paramount for its effective use in complex synthetic pathways. This guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the standardized experimental protocols required to obtain and validate this data, ensuring scientific rigor and reproducibility.

Molecular Structure and Overview

The structural integrity of a synthetic intermediate is the foundation of any successful drug development or materials science project. Spectroscopic analysis provides a non-destructive method to confirm the molecular structure with high fidelity. The key to interpreting the spectra of this compound lies in understanding how each functional group—the thiophene ring, the methyl ester, and the bromomethyl group—contributes a unique signature.

The diagram below illustrates the molecular structure with atom numbering for clear correlation with the predicted NMR data.

Caption: Standard workflow for the structural elucidation of a synthesized compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the purified solid compound. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. [1]2. Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the CDCl₃ solvent to achieve optimal resolution. [2]3. ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Set the spectral width to cover a range of -1 to 12 ppm. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. Set the spectral width from -10 to 220 ppm. Process the data similarly to the proton spectrum, referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [3][4]Collect a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface. [5]3. Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable. [6]2. Ionization: The sample is bombarded with a beam of high-energy electrons (standardized at 70 eV) in the ion source, causing ionization and fragmentation. [7][8]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. Analyze the spectrum for the molecular ion cluster and characteristic fragment ions.

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data, establishing a benchmark for empirical validation. The characteristic signals—including the two thiophene proton singlets in ¹H NMR, the strong ester carbonyl stretch around 1725 cm⁻¹ in the IR spectrum, and the definitive 1:1 molecular ion cluster at m/z 234/236 in the mass spectrum—serve as critical checkpoints for synthetic chemists. By following the outlined standardized protocols, researchers can confidently and accurately verify the structure of this important synthetic intermediate, ensuring the integrity and success of their subsequent research and development efforts.

References

-

METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Mayerhöfer, T. G., & Popp, J. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 637-666. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Studies in the Heterocyclic Compounds: II. The Mass Spectra of Some Thiophene-Sulfonyl Derivatives. Journal of the Chemical Society, 1949-1961.

-

ResearchGate. (n.d.). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Grimblat, N., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3649–3659. Retrieved from [Link]

-

SlideShare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Nature Protocols. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). The Molecular Structural and Spectroscopic Study (IR, Raman, UV and NMR) for 2-Carbaldehyde oxime-5-nitrothiophene Molecule by the DFT Method. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst.... Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-3-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel.... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. mt.com [mt.com]

- 4. agilent.com [agilent.com]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. chromatographyonline.com [chromatographyonline.com]

"reactivity of the bromomethyl group on a thiophene ring"

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of Bromomethylthiophenes

This guide provides an in-depth exploration of the chemical reactivity of the bromomethyl group attached to a thiophene ring. It is intended for researchers, medicinal chemists, and materials scientists who utilize thiophene-based scaffolds in their work. We will dissect the fundamental electronic properties that govern the reactivity of these synthons, survey their most common and synthetically valuable transformations, and provide field-proven experimental protocols.

Chapter 1: Core Principles of Reactivity

The thiophene ring is an aromatic heterocycle whose sulfur atom significantly influences its electronic properties. Unlike benzene, the thiophene ring is electron-rich and can engage in a variety of chemical transformations. The introduction of a bromomethyl group (-CH₂Br) creates a potent electrophilic center, making bromomethylthiophenes exceptionally useful building blocks in organic synthesis.

The reactivity of the bromomethyl group is analogous to that of a benzylic halide. The carbon-bromine bond is polarized, rendering the methylene carbon highly susceptible to nucleophilic attack. Furthermore, the adjacent thiophene ring can stabilize the transition state of substitution reactions, particularly those proceeding through an SN2 mechanism. The stability is derived from the ability of the π-system of the thiophene ring to delocalize electron density.

Several factors modulate this inherent reactivity:

-

Position of the Bromomethyl Group: The C2 and C5 positions of the thiophene ring are more electronically active than the C3 and C4 positions due to the influence of the sulfur heteroatom. Consequently, a bromomethyl group at the 2- or 5-position is generally more reactive than one at the 3- or 4-position.

-

Ring Substituents: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the thiophene ring can significantly alter the electrophilicity of the bromomethyl carbon. EWGs, such as a cyano (-CN) or nitro (-NO₂) group, enhance the reactivity towards nucleophiles by further polarizing the C-Br bond and stabilizing the departing bromide anion.[1][2] Conversely, EDGs can slightly decrease this reactivity.

Chapter 2: Nucleophilic Substitution Reactions: The Synthetic Workhorse

The most common transformation of bromomethylthiophenes is the nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[3] This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.[3] The versatility of this reaction allows for the formation of a wide range of carbon-heteroatom and carbon-carbon bonds.

Caption: Generalized SN2 mechanism on a bromomethylthiophene substrate.

Common Nucleophiles and Resulting Products

| Nucleophile Type | Example Nucleophile | Reagent Source | Product Class |

| Oxygen | Alkoxide (RO⁻) | Sodium Alkoxide | Ether |

| Carboxylate (RCOO⁻) | Sodium Carboxylate | Ester | |

| Nitrogen | Amine (R₂NH) | Primary/Secondary Amine | Amine |

| Azide (N₃⁻) | Sodium Azide | Azide | |

| Sulfur | Thiolate (RS⁻) | Sodium Thiolate | Thioether |

| Carbon | Cyanide (CN⁻) | Sodium Cyanide | Nitrile |

| Enolates | Ketone + Base | β-Keto Thiophene |

Experimental Protocol: Synthesis of 2-(Aminomethyl)thiophene Derivative

This protocol details a representative SN2 reaction using an amine nucleophile with 2-(bromomethyl)thiophene.

Materials:

-

2-(Bromomethyl)thiophene

-

Piperidine (or other secondary amine)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(bromomethyl)thiophene (1.0 eq), anhydrous acetonitrile (10 mL per mmol of substrate), and anhydrous potassium carbonate (2.0 eq).

-

Add piperidine (1.2 eq) to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

Bromomethylthiophenes are also excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. While aryl halides are more common coupling partners, the benzylic-like nature of bromomethylthiophenes allows them to participate in reactions like Suzuki and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromomethylthiophene (an electrophile) and an organoboron species (a nucleophile), such as an arylboronic acid.[4] This reaction is invaluable for synthesizing 5-arylmethyl-thiophene derivatives.[5] A key consideration is the potential for competitive reaction at other halogenated sites on the thiophene ring. For instance, in 2-bromo-5-(bromomethyl)thiophene, the Suzuki coupling occurs regioselectively at the C-Br bond of the aryl halide over the benzylic halide.[6][7]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a bromomethylthiophene.

Experimental Protocol: Suzuki Coupling of 5-(Bromomethyl)thiophene-2-carbonitrile

This protocol is adapted for the coupling of an activated bromomethylthiophene with an arylboronic acid.[5]

Materials:

-

5-(Bromomethyl)thiophene-2-carbonitrile (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Tricyclohexylphosphine (PCy₃, 0.04 eq)

-

Potassium phosphate (K₃PO₄), powdered (3.0 eq)

-

Toluene/Water (10:1 mixture)

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-(bromomethyl)thiophene-2-carbonitrile, the arylboronic acid, and powdered K₃PO₄.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in a small amount of the toluene/water solvent mixture.

-

Add the solvent mixture to the Schlenk flask containing the reagents, followed by the catalyst solution.

-

Heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the 5-arylmethyl-thiophene-2-carbonitrile product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between the bromomethylthiophene and a terminal alkyne.[8][9] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[8] It is a highly efficient method for the synthesis of alkynyl-substituted thiophenes, which are important intermediates in materials science and pharmaceuticals. The reaction is typically carried out under mild conditions with an amine base that also serves as the solvent.[8]

Caption: Catalytic cycles for the Sonogashira coupling of a bromomethylthiophene.

Chapter 4: Summary and Outlook

The bromomethyl group on a thiophene ring serves as a versatile synthetic handle, primarily functioning as a potent electrophile. Its reactivity is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Understanding the electronic factors that govern this reactivity—namely the position on the ring and the nature of other substituents—is critical for designing efficient and selective synthetic routes. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the synthetic potential of bromomethylthiophenes in the development of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv

- Application Notes and Protocols: Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile. (Source: Benchchem)

- Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile. (Source: Benchchem)

- Synthesis of thiophene and Their Pharmacological Activity.

- Medicinal chemistry-based perspectives on thiophene and its deriv

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.

- Synthesis, properties and biological activity of thiophene: A review. (Source: Der Pharma Chemica)

- Thiophene Synthesis Services. (Source: BOC Sciences)

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (Source: PubMed)

- Technical Support Center: Suzuki Coupling of 2-[3-(bromomethyl)phenyl]thiophene. (Source: Benchchem)

- A Computational Chemist's Guide to the Reactivity of 5-(Bromomethyl)thiophene-2-carbonitrile and Its Analogs. (Source: Benchchem)

- Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. (Source: Organic & Biomolecular Chemistry, RSC Publishing)

- Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.

- Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group. (Source: Benchchem)

- Application Notes and Protocols for the Functionalization of Thiophene Rings with 3-(Bromomethyl)-2-chlorothiophene. (Source: Benchchem)

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (Source: ResearchOnline@JCU)

- Sonogashira coupling. (Source: Wikipedia)

- Sonogashira Coupling. (Source: Chemistry LibreTexts)

- Factors affecting rate of nucleophilic substitution reactions. (Source: Chemistry LibreTexts)

- Suzuki Coupling. (Source: Organic Chemistry Portal)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

The Thiophene Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The five-membered, sulfur-containing heterocycle known as thiophene has emerged as a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its aromaticity, lipophilicity, and ability to engage in various non-covalent interactions, make it a versatile building block for designing therapeutic agents across a wide spectrum of diseases.[3][4] This technical guide provides a comprehensive overview of the applications of thiophene derivatives in medicinal chemistry, delving into their synthesis, mechanisms of action, and structure-activity relationships (SAR) in key therapeutic areas. Intended for researchers, scientists, and drug development professionals, this guide aims to be a valuable resource for harnessing the full potential of the thiophene moiety in the quest for novel and effective medicines.

The Thiophene Core: Physicochemical Properties and Synthetic Strategies

The thiophene ring's structural similarity to benzene, a concept known as bioisosterism, allows it to mimic and modulate the function of phenyl-containing molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3] The sulfur atom in the thiophene ring influences its electronic distribution and allows for a range of chemical modifications, making it an attractive scaffold for combinatorial chemistry and lead optimization.[1]

Synthesis of Thiophene Derivatives

A variety of synthetic methodologies have been developed for the construction of the thiophene ring, ranging from classical methods to modern metal-catalyzed cross-coupling reactions.

Classical Synthetic Methods:

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene.[5]

-

Gewald Aminothiophene Synthesis: This is a multicomponent reaction that utilizes an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base to produce 2-aminothiophenes, which are valuable intermediates for further functionalization.[5][6]

-

Hinsberg Thiophene Synthesis: This synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.

Modern Synthetic Approaches:

Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, have become indispensable tools for the functionalization of pre-formed thiophene rings, allowing for the introduction of a wide array of substituents with high regioselectivity.[1]

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol outlines a general procedure for the synthesis of a 2-aminothiophene derivative.

Materials:

-

α-cyano ester (e.g., ethyl cyanoacetate)

-

Ketone or aldehyde (e.g., cyclohexanone)

-

Elemental sulfur

-

Base (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or dimethylformamide)

-

Stirring plate and magnetic stirrer

-

Reaction flask and condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a stirred solution of the α-cyano ester (10 mmol) and the ketone or aldehyde (10 mmol) in the chosen solvent (20 mL), add elemental sulfur (10 mmol).

-

Slowly add the base (12 mmol) to the reaction mixture.

-

Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Therapeutic Applications of Thiophene Derivatives

The versatility of the thiophene scaffold is evident in the broad range of pharmacological activities exhibited by its derivatives. To date, 26 drugs containing a thiophene nucleus have received FDA approval for various indications.[1][2]

Oncology

Thiophene derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer progression.[7][8] They have been reported to inhibit crucial enzymes like topoisomerases and tyrosine kinases, disrupt microtubule dynamics, and induce apoptosis.[9][10]

-

Raltitrexed: An antimetabolite used in the treatment of colorectal cancer, raltitrexed is a quinazoline-based thymidylate synthase inhibitor that incorporates a thiophene ring.[1][11]

-

OSI-930: A potent inhibitor of the receptor tyrosine kinases Kit and KDR, OSI-930 features a central thiophene scaffold.[1]

Cytotoxicity of Selected Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Compound 480 | HeLa | 12.61 | [12][13] |

| Hep G2 | 33.42 | [12][13] | |

| Compound 471 | HeLa | 23.79 | [13] |

| Hep G2 | 13.34 | [13] |

-

Mechanism of Action: Some thiophene derivatives exert their anticancer effects by inducing apoptosis through changes in mitochondrial membrane potential and increasing reactive oxygen species levels.[12][13]

Caption: Mechanism of apoptosis induction by certain thiophene derivatives.

Infectious Diseases

The thiophene nucleus is a key component in a number of antimicrobial agents, demonstrating activity against bacteria, fungi, and viruses.[5]

Thiophene derivatives have been investigated as potential solutions to the growing problem of antibiotic resistance.[14]

-

Cefoxitin: A second-generation cephalosporin antibiotic, cefoxitin contains a thiopheneacetic acid side chain and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1]

-

Recent Developments: Novel thiophene derivatives have shown promising activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[15][16] These compounds appear to exert their bactericidal effects by increasing membrane permeabilization.[15][16]

Antibacterial Activity of Thiophene Derivatives against Colistin-Resistant (Col-R) Strains

| Compound | Organism | MIC50 (mg/L) | Reference |

| Thiophene 4 | Col-R A. baumannii | 16 | [15] |

| Thiophene 5 | Col-R A. baumannii | 16 | [15] |

| Thiophene 8 | Col-R A. baumannii | 32 | [15] |

Thiophene-containing compounds have demonstrated significant antifungal properties.

-

Sertaconazole: An imidazole antifungal agent used to treat skin infections, sertaconazole features a benzothiophene moiety.[1]

-

Mechanism of Action: Some thiophene derivatives act as potent succinate dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain.[17] Others have shown synergistic effects when combined with existing antifungals like fluconazole, particularly against resistant Candida species.[18][19]

The thiophene scaffold is also present in several antiviral compounds.

-

Thiophene-based Neuraminidase Inhibitors: Novel thiophene derivatives have been discovered as potent inhibitors of the influenza neuraminidase enzyme, with some showing better activity than the approved drug oseltamivir.[20][21]

-

Ebola Virus Entry Inhibitors: Certain thiophene derivatives have been identified as potent, orally bioavailable inhibitors of Ebola virus entry that can penetrate the blood-brain barrier.[22][23] These compounds are thought to act by disrupting the interaction between the viral glycoprotein and the host protein NPC1.[22]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. impactfactor.org [impactfactor.org]

- 7. kthmcollege.ac.in [kthmcollege.ac.in]

- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 16. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"role of Methyl 4-(bromomethyl)thiophene-2-carboxylate in agrochemical synthesis"

An In-depth Technical Guide to the Role of Methyl 4-(bromomethyl)thiophene-2-carboxylate in Agrochemical Synthesis

Abstract

The thiophene heterocycle is a cornerstone in the architecture of modern agrochemicals, lending unique electronic and steric properties that enhance biological efficacy and modulate physicochemical characteristics.[1][2] This guide delves into the specific role and synthetic utility of a key intermediate, This compound . We will explore its molecular structure, predictable reactivity, and strategic application in constructing complex agrochemical scaffolds, particularly focusing on the synthesis of advanced carboxamide fungicides. This document serves as a technical resource for research scientists and process chemists engaged in the discovery and development of next-generation crop protection agents.

The Strategic Importance of the Thiophene Moiety in Agrochemicals

The incorporation of a thiophene ring into pesticide, herbicide, and especially fungicide structures is a well-established strategy for enhancing biological activity.[1] Unlike their benzenoid analogs, thiophenes possess a sulfur atom that alters the molecule's polarity, metabolic stability, and binding interactions with target enzymes.[2] Many commercial agrochemicals leverage the thiophene core to achieve potent and selective control of plant pathogens.[3][4] A significant class of these are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt fungal respiration and have become vital tools in disease management.[5][6] The development of novel SDHIs and other thiophene-based agrochemicals relies on the availability of versatile, functionalized building blocks.

Molecular Profile and Reactive Centers of this compound

This compound is a bifunctional synthetic intermediate poised for strategic molecular elaboration. Its structure contains two primary reactive sites, which can be addressed orthogonally to build molecular complexity.

DOT Script for Molecular Structure

Caption: Structure of this compound highlighting reactive sites.

-

The Bromomethyl Group (C4-Position): This is a highly reactive electrophilic center. As a benzylic-type bromide, it is an excellent substrate for nucleophilic substitution (SN2) reactions. This functionality allows for the covalent attachment of the thiophene scaffold to other molecular fragments containing nucleophilic groups like amines, thiols, or phenols.

-

The Methyl Ester Group (C2-Position): This group is primarily a precursor to a carboxylic acid or a carboxamide. It is less reactive than the bromomethyl group, allowing for selective reactions at the C4-position first. The ester can be saponified to the corresponding carboxylic acid, which can then be activated and coupled with various amines to form the amide bonds characteristic of many modern fungicides.[7]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | [8] |

| Molecular Weight | 235.10 g/mol | [9] |

| Monoisotopic Mass | 233.93501 Da | [8] |

| Appearance | Typically a solid or oil | |

| SMILES | COC(=O)C1=CC(=CS1)CBr | [8] |

| InChIKey | KNBMDMSLFAPOSE-UHFFFAOYSA-N | [8] |

Core Synthetic Applications: A Two-Stage Approach

The primary role of this compound is as a versatile linker and core scaffold. Its utility is best demonstrated in a logical, two-stage synthetic strategy designed to build complex carboxamide-based agrochemicals.

DOT Script for General Synthetic Workflow

Caption: A generalized workflow for agrochemical synthesis using the title compound.

Stage 1: Side-Chain Installation via Nucleophilic Substitution

The first synthetic operation almost invariably involves the bromomethyl group. Its high reactivity allows for mild reaction conditions, preserving other functional groups in the coupling partner.

-

Causality of Choice: Targeting the bromomethyl group first is a strategic decision rooted in chemoselectivity. The SN2 reaction at this position is typically faster and occurs under milder conditions than ester hydrolysis, preventing premature saponification.

Example Reaction: Coupling with a substituted aniline. This reaction attaches a key aromatic fragment, common in many SDHI fungicides, to the thiophene core. The resulting secondary amine can be a crucial part of the final molecule or a handle for further functionalization.

Stage 2: Carboxamide Formation

With the side-chain installed, the synthetic focus shifts to the C2-position to construct the critical carboxamide linkage.

-

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide, followed by acidic workup. This step is generally high-yielding and robust.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine component. This is the step that introduces the final piece of the agrochemical scaffold. The choice of coupling agent (e.g., EDC, HATU, or conversion to an acid chloride with thionyl chloride) is critical and depends on the complexity and sensitivity of the amine substrate.[10][11]

This sequence provides a modular and powerful approach to generate large libraries of candidate agrochemicals for biological screening by varying the nucleophile in Stage 1 and the amine in Stage 2.

Exemplary Protocol: Synthesis of a Hypothetical Thiophene Carboxamide Fungicide

The following protocols outline the synthesis of a novel fungicide candidate based on the principles discussed.

Protocol 1: Synthesis of Methyl 4-((2,6-dichloroanilino)methyl)thiophene-2-carboxylate (Intermediate A)

This procedure details the nucleophilic substitution at the bromomethyl position.

-

Reagents & Setup:

-

This compound (1.0 eq)

-

2,6-dichloroaniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN) as solvent (approx. 0.1 M concentration)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

-

Procedure:

-

To the flask, add this compound, 2,6-dichloroaniline, and K₂CO₃.

-

Add acetonitrile and begin stirring.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

-

-

Work-up & Purification:

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate A.

-

Protocol 2: Synthesis of 4-((2,6-dichloroanilino)methyl)thiophene-2-carboxylic acid (Intermediate B)

This protocol describes the saponification of the methyl ester.

-

Reagents & Setup:

-

Intermediate A (from Protocol 1) (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF) and Water (3:1 mixture)

-

Round-bottom flask with a magnetic stirrer.

-

-

Procedure:

-

Dissolve Intermediate A in the THF/water solvent mixture.

-

Add LiOH·H₂O and stir vigorously at room temperature for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester.

-

-

Work-up & Purification:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield Intermediate B.

-

Protocol 3: Synthesis of N-(cyclopropyl)-4-((2,6-dichloroanilino)methyl)thiophene-2-carboxamide (Final Product)

This protocol details the final amide bond formation.

-

Reagents & Setup:

-

Intermediate B (from Protocol 2) (1.0 eq)

-

Oxalyl chloride or Thionyl chloride (1.2 eq)

-

Dichloromethane (DCM) as solvent

-

A catalytic amount of DMF (1-2 drops)

-

Cyclopropylamine (1.5 eq)

-

Triethylamine (TEA) (2.5 eq)

-

An addition funnel and an inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

Suspend Intermediate B in dry DCM under an inert atmosphere.

-

Add the catalytic DMF, then add oxalyl chloride dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases (formation of the acid chloride).

-

In a separate flask, dissolve cyclopropylamine and triethylamine in dry DCM and cool to 0 °C.

-

Add the freshly prepared acid chloride solution dropwise to the amine solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

-

Work-up & Purification:

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the final carboxamide product.

-

Conclusion and Future Perspectives

This compound is a high-value, strategically functionalized intermediate for agrochemical synthesis. Its orthogonal reactive sites—the electrophilic bromomethyl group and the ester precursor to a carboxamide—enable a modular and efficient approach to building diverse and complex molecular architectures. The synthetic pathways detailed in this guide underscore its utility in accessing novel thiophene carboxamides, a class of compounds with proven fungicidal activity. Future work will likely focus on expanding the range of nucleophiles and amines used in this synthetic platform to explore new chemical space and identify next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]

-

The Role of Thiophene in Agrochemicals and Specialty Chemicals. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

-

Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

The structures of thiophene-containing agricultural fungicides. ResearchGate. Available at: [Link]

-

Thiophene: An Overview of Its Properties. Longdom Publishing. Available at: [Link]

-

Synthesis of thiophene fungicide Isofetamid 126. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. Available at: [Link]

-

Thiophene Synthesis. Royal Society of Chemistry. Available at: [Link]

-

The Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants: A Seedling Emergence and Growth Test. MDPI. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. National Center for Biotechnology Information. Available at: [Link]

-

Methyl 4-bromo-3-methylthiophene-2-carboxylate. PubChem. Available at: [Link]